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Compound of Interest

Compound Name:
2,3-Dimethyl-1-benzofuran-5-

amine

CAS No.: 3782-22-7

Cat. No.: B1281391

Get Quote

Executive Summary
This technical guide provides a critical comparison between 5-amino and 5-methoxy

substituted benzofurans. While both moieties act as electron-donating groups (EDGs) at the C-

5 position, their divergent physicochemical properties dictate their utility in drug design.

5-Methoxy Benzofurans: Predominantly utilized in oncology and antimicrobial research. The

methoxy group offers metabolic stability and lipophilicity, making it a classic bioisostere for

natural products (e.g., combretastatin analogs) targeting tubulin polymerization.

5-Amino Benzofurans: serve two distinct roles.[1][2][3] In neuropharmacology, 5-(2-

aminopropyl)benzofurans (e.g., 5-APB) are potent monoamine releasers. In synthetic

medicinal chemistry, the 5-amino group acts as a reactive "handle" for generating

sulfonamides or amides, which often vastly outperform the parent amine in cytotoxicity.
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The choice between an amino (-NH₂) and a methoxy (-OCH₃) substituent fundamentally alters

the electronic landscape of the benzofuran scaffold.

Table 1: Electronic and Physical Property Comparison
Feature 5-Amino (-NH₂) 5-Methoxy (-OCH₃)

Impact on
Bioactivity

Hammett Constant (

)
-0.66 -0.27

Amino is a stronger

resonance donor,

increasing electron

density in the furan

ring more significantly.

H-Bonding Capacity Donor & Acceptor Acceptor Only

Amino groups can

form critical H-bonds

with residues like

Asp/Glu in active

sites; Methoxy acts as

a weak acceptor.

Lipophilicity (LogP) Lower (More Polar)
Higher (More

Lipophilic)

Methoxy derivatives

generally cross the

Blood-Brain Barrier

(BBB) and cell

membranes more

passively.

Metabolic Stability Low Moderate/High

Primary amines are

susceptible to

MAO/CYP-mediated

oxidation (N-

hydroxylation,

deamination).

Methoxy is prone to

O-demethylation but

generally more stable.
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Case Study A: Oncology (Tubulin Inhibition &
Cytotoxicity)
In the context of anticancer agents, particularly those targeting the colchicine-binding site of

tubulin, the 5-methoxy substituent is superior to the free 5-amino group.

Mechanism of Action
Benzofurans mimicking combretastatin A-4 rely on hydrophobic interactions and steric fit. The

5-methoxy group provides the necessary lipophilic bulk to occupy the hydrophobic pocket of

-tubulin.

Comparative Data
Studies evaluating 2-arylbenzofurans have consistently shown that replacing methoxy groups

with free amino groups often results in a loss of potency unless the amine is acylated.

Table 2: Cytotoxicity Profile (Tubulin Inhibition Model)

Compound Class Substituent (C-5) IC50 (HeLa/MCF-7) Mechanism Note

Potent Inhibitor -OCH₃ 2.8 - 15 nM
High affinity for

colchicine binding site.

Weak Inhibitor -NH₂ (Free Amine) > 1.0 µM

Too polar; lacks

hydrophobic

interaction.

Modified Inhibitor -NH-COR (Amide) 0.05 - 0.5 µM
Restores potency by

capping polarity.
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Critical Insight: The "absence of a methoxy substituent led to lower activity" in antiproliferative

assays. Methoxy groups at C-5, C-6, or C-7 are often essential for nanomolar potency in this

scaffold [1][5].

Visualization: SAR Decision Tree (Oncology)
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Figure 1: Decision logic for selecting C-5 substituents in anticancer benzofuran drug design.

Case Study B: Neuropharmacology (Psychoactive
Potential)
In the field of Central Nervous System (CNS) agents, specifically "New Psychoactive

Substances" (NPS), the 5-aminoalkyl benzofurans (e.g., 5-APB) are significantly more potent

as monoamine releasers than their methoxy counterparts.

Comparative Pharmacology
5-APB (Amino-alkyl): A potent triple monoamine releaser (Serotonin, Dopamine,

Norepinephrine). It is more potent than MDA (3,4-methylenedioxyamphetamine) due to the

furan ring's electronic properties.

5-Methoxy Analogs (e.g., F-2, 5-MeO-BFE): These compounds often exhibit lower potency in

drug discrimination tests (e.g., F-2 is 40x less potent than DOM) or shift activity towards

direct 5-HT2A agonism (hallucinogenic) rather than release (stimulant) [13].

Table 3: CNS Potency Comparison (Rat Brain Synaptosomes)

Compound Structure Type Target
EC50
(Release)

Potency vs.
MDA

5-APB
5-(2-

aminopropyl)
SERT 19 nM 8.5x More Potent

5-APB
5-(2-

aminopropyl)
DAT 31 nM 3.4x More Potent

MDA Methylenedioxy SERT 160 nM Reference

F-2
5-methoxy-6-(2-

aminopropyl)
5-HT2A Low Affinity Weak/Inactive
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Safety Note: 5-APB and its N-methylated prodrug (5-MAPB) are associated with high 5-HT2B

agonism (Ki = 280 nM), presenting a significant risk of valvular heart disease with chronic use

[14][20].

Visualization: Metabolic Activation of 5-MAPB
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Figure 2: Metabolic pathway of 5-MAPB to the active 5-APB, highlighting the bioactivation step.

Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.

Protocol 1: Comparative Cytotoxicity (MTT Assay)
Objective: Determine IC50 of 5-amino vs 5-methoxy derivatives in cancer cell lines (e.g., HeLa,

MCF-7).

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

Treatment: Dissolve benzofuran derivatives in DMSO. Prepare serial dilutions (0.01 nM to

100 µM). Add to wells (Final DMSO < 0.1%).

Incubation: Incubate for 48–72 hours.
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Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(Log(inhibitor) vs. response).

Protocol 2: Monoamine Transporter Release Assay
Objective: Compare neurotransmitter release potency (EC50) for CNS-active benzofurans.

Preparation: Isolate rat brain synaptosomes (striatum for DAT, cortex for SERT).

Loading: Incubate synaptosomes with radiolabeled substrate (

DA or

5-HT) for 15 min to load transporters.

Wash: Centrifuge and wash to remove extracellular radiolabel.

Release: Resuspend and treat with varying concentrations of 5-APB or 5-methoxy analog for

15 min.

Quantification: Stop reaction with ice-cold buffer. Filter rapidly (GF/B filters). Count

radioactivity in the filtrate (released fraction) vs. filter (retained fraction).

Analysis: Plot % Release vs. Log[Concentration] to determine EC50.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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